![molecular formula C11H8BrNO3 B12856119 2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid is an organic compound with the molecular formula C10H7BrNO3 This compound is characterized by the presence of a bromomethyl group attached to a benzo[d]oxazole ring, which is further substituted with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid group. One common method involves the reaction of benzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The resulting 2-(Bromomethyl)benzo[d]oxazole is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the acrylic acid moiety can yield saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d]oxazole derivatives.
Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of saturated benzo[d]oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
- 2-(Fluoromethyl)benzo[d]oxazole-7-acrylic acid
- 2-(Iodomethyl)benzo[d]oxazole-7-acrylic acid
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
(E)-3-[2-(bromomethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+ |
Clave InChI |
MNZLBAJTUULISS-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)N=C(O2)CBr)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)CBr)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


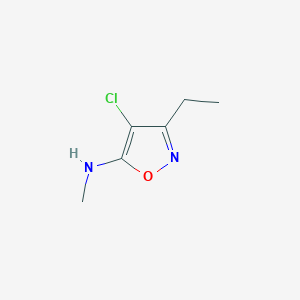

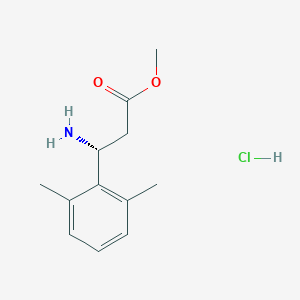
![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
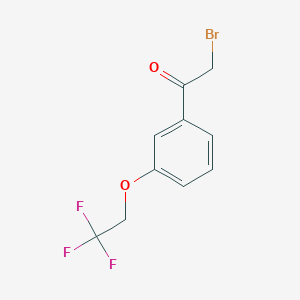
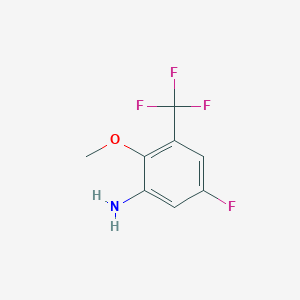
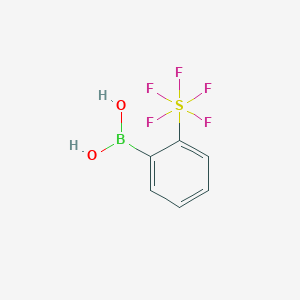
![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
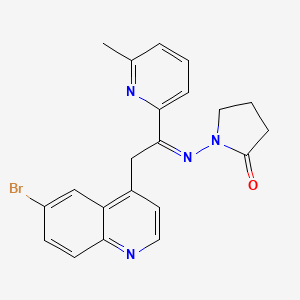
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)

![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
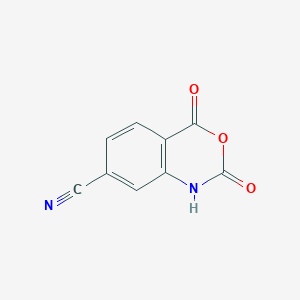
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
